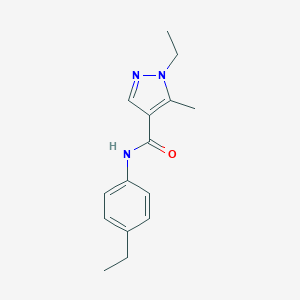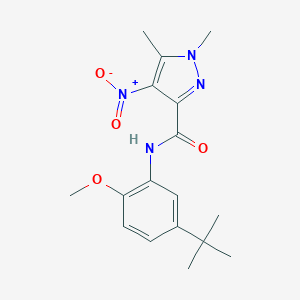![molecular formula C14H13BrF3N3O B213671 4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCTC, which stands for N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide. BCTC is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid.
Wirkmechanismus
BCTC acts as a selective antagonist of the TRPV1 channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. By blocking the TRPV1 channel, BCTC can effectively reduce pain sensation and inflammation. Additionally, BCTC has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
BCTC has been shown to have several biochemical and physiological effects, including the reduction of pain sensation and inflammation. BCTC has also been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury. Additionally, BCTC has been investigated as a potential therapeutic agent for cancer, as TRPV1 channels are overexpressed in several types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BCTC is its selective antagonism of the TRPV1 channel, which makes it a useful tool for studying the physiological and pathological roles of this channel. Additionally, BCTC has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, which makes it a potential therapeutic agent for these conditions. However, one of the limitations of BCTC is its relatively low potency and selectivity compared to other TRPV1 antagonists, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of BCTC, including the development of more potent and selective TRPV1 antagonists, the investigation of BCTC as a potential therapeutic agent for cancer, and the further elucidation of the physiological and pathological roles of the TRPV1 channel. Additionally, BCTC may have potential applications in the treatment of other conditions, such as chronic pain, neuropathic pain, and inflammatory diseases.
Synthesemethoden
The synthesis of BCTC involves several steps, including the reaction of 3-chloropyridine-2-carboxylic acid with tert-butylamine, followed by the reaction with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-bromo-1,3-dimethyl-5-nitropyrazole in the presence of a reducing agent, such as iron powder, to yield BCTC.
Wissenschaftliche Forschungsanwendungen
BCTC has been extensively studied for its potential applications in various fields, including pain management, neuroprotection, and cancer therapy. Studies have shown that BCTC can effectively block the TRPV1 channel, which is involved in pain sensation and inflammation. BCTC has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, BCTC has been investigated as a potential therapeutic agent for cancer, as TRPV1 channels are overexpressed in several types of cancer cells.
Eigenschaften
Produktname |
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide |
|---|---|
Molekularformel |
C14H13BrF3N3O |
Molekulargewicht |
376.17 g/mol |
IUPAC-Name |
4-bromo-2,5-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13BrF3N3O/c1-8-11(15)12(21(2)20-8)13(22)19-7-9-4-3-5-10(6-9)14(16,17)18/h3-6H,7H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
FNENMLMOOOVNQT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Br)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C |
Kanonische SMILES |
CC1=NN(C(=C1Br)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)


![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)
![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)